molecular formula C8H8ClNO2 B3029624 2-Amino-2-(3-chlorophenyl)acetic acid CAS No. 7292-71-9

2-Amino-2-(3-chlorophenyl)acetic acid

Cat. No. B3029624
CAS RN: 7292-71-9
M. Wt: 185.61 g/mol
InChI Key: MGOUENCSVMAGSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-amino-2-(3-chlorophenyl)acetic acid involves the condensation of thioureas with various chlorobenzoyl compounds. For instance, methyl 3-bromo-3-(4-chlorobenzoyl) propionate was used to prepare substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, which showed promising pharmacological activities . Additionally, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was achieved by reacting the corresponding amino acid with thionyl chloride under optimized conditions, yielding a high purity product .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analysis and infrared (IR) spectroscopy were employed to verify the chemical structure of the new derivatives . Furthermore, the crystal and molecular structure of a related compound, methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized by X-ray structure determination, revealing a non-planar configuration of the molecule .

Chemical Reactions Analysis

The chemical reactions explored in the synthesis of these derivatives include addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives and the reactions of (diphenylmethylene-amino) acetic acid derivatives with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and ketene-S,N- and N,N-acetals . These reactions demonstrate the reactivity of the acetic acid derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and the presence of functional groups. The optimized synthesis conditions for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, such as temperature and molar ratios, were crucial for achieving a high yield and purity of the product . The pharmacological studies indicated that some of the synthesized derivatives possess significant anti-inflammatory and analgesic activities, which could be attributed to their chemical properties .

Scientific Research Applications

Synthesis and Pharmaceutical Research

2-Amino-2-(3-chlorophenyl)acetic acid and its derivatives have been extensively studied in the field of pharmaceutical chemistry. One notable application is in the synthesis of various compounds with potential therapeutic benefits. For instance, the synthesis of new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters has demonstrated significant anti-inflammatory and analgesic activities, comparable to ibuprofen and aspirin (Attimarad & Bagavant, 1999). Similar research has been conducted on formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

Structural and Spectroscopic Studies

Structural characterization and spectroscopic studies are another key area of research involving this compound. The structural analysis of various derivatives, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its esters, has been performed using X-ray diffraction and NMR techniques. These studies offer insights into the molecular configurations and intermolecular interactions of these compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Synthesis Optimization

Research has also focused on optimizing the synthesis of related compounds. For example, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride highlights the importance of refining production processes to achieve higher yields and more efficient syntheses (Wang Guo-hua, 2008).

Development of Medicinal Compounds

Another significant application is in the development of specific medicinal compounds. For instance, an improved synthesis method for Clopidogrel Sulfate has been developed, starting from 2-amino-2-(2-chlorophenyl) acetic acid, demonstrating the compound's role in creating medically important drugs (Hu Jia-peng, 2012).

Chiral Separation Techniques

The compound is also used in chiral separation techniques. A liquid chromatography method was developed for resolving 4-amino-3-(4-chlorophenyl)butyric acid isomers, an essential process in producing enantiomerically pure compounds for pharmaceutical applications (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-amino-2-(3-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOUENCSVMAGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-chlorophenyl)acetic acid

CAS RN

29884-14-8, 7292-71-9
Record name NSC154922
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(3-chlorophenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Narayanan, KT Tran, JS Pallesen… - Journal of medicinal …, 2022 - ACS Publications
Targeting the protein–protein interaction (PPI) between the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) and its repressor, Kelch-like ECH-associated protein 1 (…
Number of citations: 9 pubs.acs.org

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